
2,4-Di-tert-butylphenol-d21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butylphenol-d21 is a deuterated form of 2,4-Di-tert-butylphenol, a phenolic compound known for its antioxidant properties. This compound is characterized by the presence of two tert-butyl groups attached to the phenol ring, which enhances its stability and reactivity. The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenol typically involves the Friedel-Crafts alkylation of phenol with isobutylene. This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites. The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Industrial Production Methods
In industrial settings, the production of 2,4-Di-tert-butylphenol involves mixing phenol with a catalyst, followed by the addition of isobutene. The catalyst used is often a transition metal oxide doped molecular sieve, such as La2O3 or CeO2. The reaction is carried out under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4-Di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives .
科学的研究の応用
2,4-Di-tert-butylphenol-d21 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways, particularly in the context of deuterium isotope effects.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and its effects on biological systems.
Medicine: Research has shown its potential in developing therapeutic agents due to its ability to neutralize free radicals and reduce oxidative damage.
Industry: It is used in the production of antioxidants for polymers, rubber, and plastics, enhancing their durability and stability .
作用機序
The primary mechanism by which 2,4-Di-tert-butylphenol-d21 exerts its effects is through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and materials. The compound also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, which contributes to its neuroprotective effects .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylhydroxybenzene: Another phenolic compound with antioxidant properties.
Uniqueness
2,4-Di-tert-butylphenol-d21 is unique due to the presence of deuterium atoms, which makes it particularly useful in studying reaction mechanisms and isotope effects. Its antioxidant properties and ability to inhibit monoamine oxidase also distinguish it from other similar compounds .
特性
分子式 |
C14H22O |
|---|---|
分子量 |
227.45 g/mol |
IUPAC名 |
2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D |
InChIキー |
ICKWICRCANNIBI-HLTYWXIHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
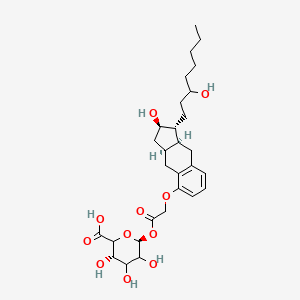
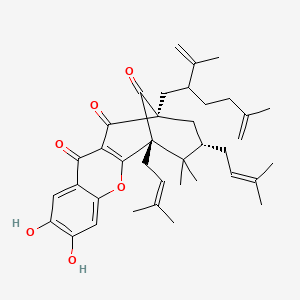
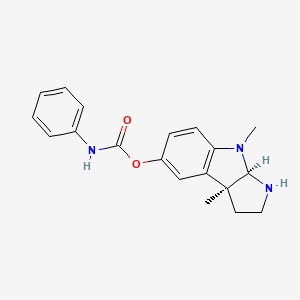
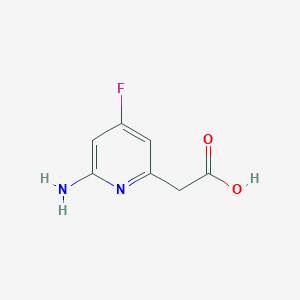
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
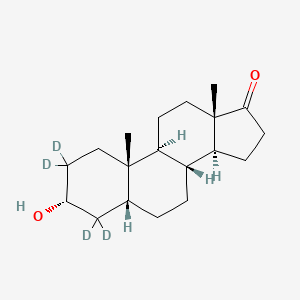
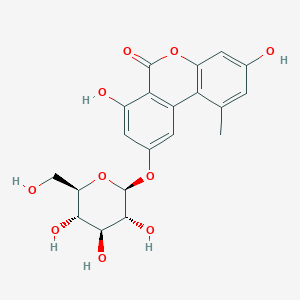
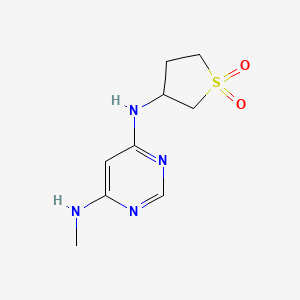
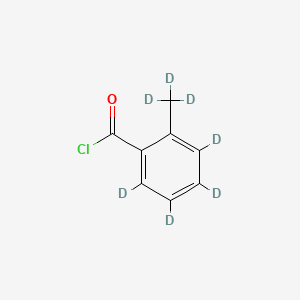

![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
